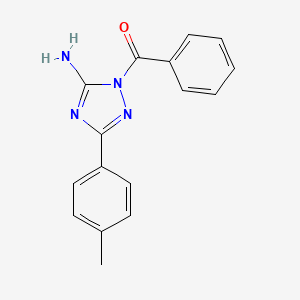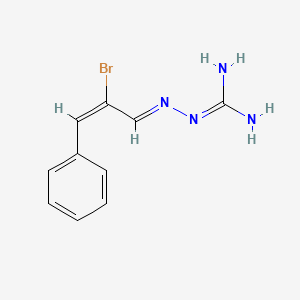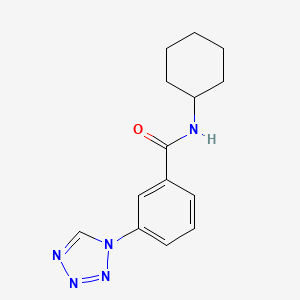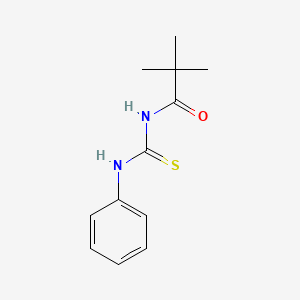
1-benzoyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzoyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine, also known as BAMT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BAMT is a triazole-based compound that has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
1-benzoyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine is believed to exert its biological effects through the inhibition of enzymes involved in various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
1-benzoyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including drug-resistant strains. 1-benzoyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines. Additionally, 1-benzoyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-benzoyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine is its broad-spectrum activity against various bacteria and fungi. This makes it a promising candidate for the development of new antibiotics. Additionally, 1-benzoyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has shown promising results in the treatment of cancer, making it a potential candidate for the development of new anticancer drugs. However, one limitation of 1-benzoyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine is its relatively low solubility in water, which can make it difficult to administer in certain applications.
Orientations Futures
There are several potential future directions for research on 1-benzoyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine. One area of interest is the development of new antibiotics based on 1-benzoyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine. Another potential direction is the development of new anticancer drugs based on 1-benzoyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine. Additionally, further research is needed to fully understand the mechanism of action of 1-benzoyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine and its potential applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of 1-benzoyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine involves the reaction of 4-methylbenzylamine and benzoyl azide in the presence of copper (I) iodide as a catalyst. The reaction takes place under mild conditions and yields a high purity product.
Applications De Recherche Scientifique
1-benzoyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antibacterial, antifungal, and anticancer properties. 1-benzoyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
Propriétés
IUPAC Name |
[5-amino-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-11-7-9-12(10-8-11)14-18-16(17)20(19-14)15(21)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYZYDQYBJRAHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=N2)N)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzoyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5796709.png)


![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B5796730.png)






![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5796786.png)
![2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide](/img/structure/B5796787.png)
![5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5796791.png)